(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride
Overview
Description
“(2-Bromo-2,2-difluoroethyl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 1803607-67-1 . It has a molecular weight of 210.45 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C3H6BrF2N.ClH/c1-7-2-3 (4,5)6;/h7H,2H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 210.45 .Scientific Research Applications
One-Pot Synthesis of Aryl Oximes
- The compound has been utilized in the one-pot synthesis of aryl oximes from methyl arenes. This method, using NBS and hydroxyl amine hydrochloride, allows the direct conversion of the methyl group into the oxime group under mild conditions, even in the presence of sensitive functional groups. This protocol is advantageous due to its simplicity and high yield (Chandrappa et al., 2012).
N-Formylation of Amines
- It's been used as a N-formylating agent in the copper-catalyzed N-formylation of amines. A variety of amines, including primary, secondary, cyclic arylamines, and aliphatic amines, can undergo N-formylation smoothly to produce N-formamides in moderate-to-excellent yields (Li et al., 2018).
Synthesis of Peptides
- The compound has been used in the synthesis of peptides containing N-methyl amino acid residues. It has shown high reactivity, low racemization, and excellent yields, proven by the successful synthesis of oligopeptides and hindered peptide fragments (Li-peng & Xu Cheng, 2000).
Synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride
- A novel compound, 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride, has been synthesized from related precursors in polar solvents by amine, cyclization reaction, reduction, and acidification, offering a method with advantages like shortened reaction time and high yield (Cheng Chuan, 2011).
Radiosynthesis of 2-amino-5-[18F]fluoropyridines
- Utilized in the palladium-catalyzed synthesis of 2-amino-5-[18F]fluoropyridines, an essential component in radiofluorination and subsequent amination reactions for medical imaging and diagnostics (Pauton et al., 2019).
Catalyst-Free Domino Reaction
- A catalyst-free domino reaction of certain compounds with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine has been developed, leading to the synthesis of structurally complex molecules like furan-2(5H)-ones, showcasing its versatility in organic synthesis (Zhao et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-2,2-difluoro-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrF2N.ClH/c1-7-2-3(4,5)6;/h7H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUBESBJTRWUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)(F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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